

4-(4'-Chlorobenzyl)oxyphenylboronic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4'-Chlorobenzyl)oxyphenylboronic acid

Cat. No.: B1591612

[Get Quote](#)

An In-Depth Technical Guide to **4-(4'-Chlorobenzyl)oxyphenylboronic Acid**: Properties, Reactivity, and Applications

Introduction

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis and medicinal chemistry.^{[1][2]} Their unique combination of stability, low toxicity, and versatile reactivity makes them ideal building blocks for constructing complex molecular architectures.^[1] Among this important class of compounds, **4-(4'-Chlorobenzyl)oxyphenylboronic acid** stands out as a particularly useful intermediate. Its structure incorporates three key features: a reactive boronic acid moiety, a stable phenyl core, and a chlorobenzyl ether group that can serve as a key structural element or a precursor for further functionalization.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core chemical properties, reactivity, and practical applications of **4-(4'-Chlorobenzyl)oxyphenylboronic acid**, with a focus on mechanistic understanding and field-proven experimental insights.

Physicochemical and Structural Properties

4-(4'-Chlorobenzyloxy)phenylboronic acid is a white to off-white crystalline solid under standard conditions.[3] The core of its utility lies in the physicochemical properties stemming from its unique molecular structure. The boronic acid group is a mild Lewis acid, and the molecule is planar with sp^2 hybridization at the boron atom.[4]

Core Data Summary

Property	Value	Source(s)
CAS Number	870778-91-9	[5]
Molecular Formula	$C_{13}H_{12}BClO_3$	[5][6]
Molecular Weight	262.50 g/mol	[5]
Appearance	White to off-white crystalline powder	[3]
Solubility	Generally soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and poorly soluble in water and nonpolar solvents like hexanes.[3][4][7]	
Melting Point	Data not widely published; related compounds like 4-chlorophenylboronic acid melt at high temperatures (e.g., 284-289 °C).[8] The precise melting point should be confirmed via a certificate of analysis or experimental determination.	

Structural Visualization

Caption: 2D Structure of **4-(4'-Chlorobenzyloxy)phenylboronic acid**.

Synthesis and Purification Insights

While multiple proprietary synthesis routes exist, a common laboratory approach involves the etherification of a suitably protected 4-hydroxyphenylboronic acid derivative with 4-chlorobenzyl halide.

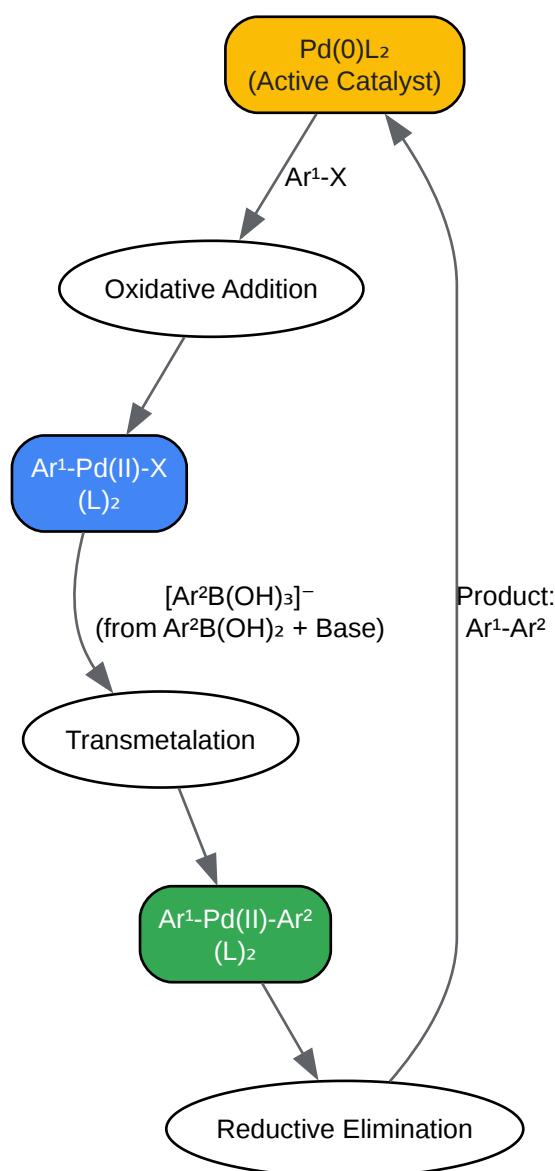
Plausible Synthetic Pathway:

- Protection: 4-Hydroxyphenylboronic acid is first protected, often as a pinacol ester, to prevent self-condensation and other side reactions under basic conditions.
- Etherification: The resulting boronic ester is treated with 4-chlorobenzyl bromide or chloride in the presence of a base (e.g., K_2CO_3 , Cs_2CO_3) in a polar aprotic solvent like acetone or DMF.
- Deprotection: The protecting group is removed under acidic conditions to yield the final product.

Expertise & Trustworthiness: The Importance of Purity A critical consideration when working with arylboronic acids is the presence of boroxine (trimeric anhydride) impurities, which form via dehydration.^[9] Boroximes are significantly less reactive in cross-coupling reactions.

Therefore, it is crucial to either use freshly prepared boronic acid or ensure its purity. Recrystallization from water or an appropriate solvent system followed by thorough drying under vacuum is a standard and necessary purification step to maximize reactivity.^[9]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling


The primary application of **4-(4'-Chlorobenzyloxy)phenylboronic acid** is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful methods for forming carbon-carbon bonds, typically between an aryl halide/triflate and an organoboron species.^[10]

Mechanistic Causality: The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle. Understanding this cycle is key to optimizing reaction conditions.

- Oxidative Addition: An active $Pd(0)$ catalyst oxidatively adds to the aryl halide (Ar^1-X), forming a $Pd(II)$ intermediate. This is often the rate-limiting step, especially for less reactive

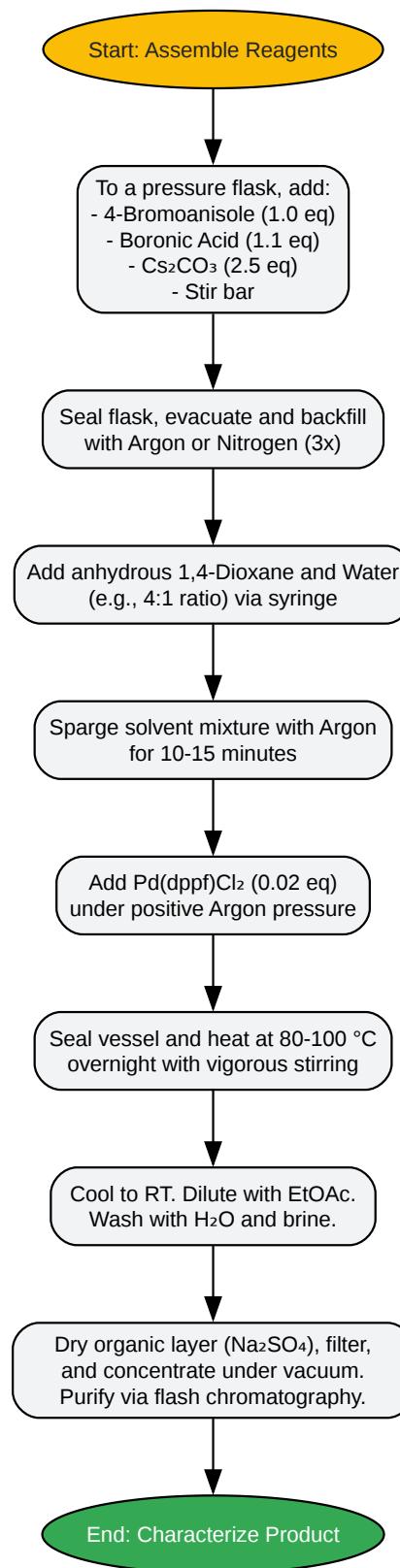
aryl chlorides.

- Transmetalation: The boronic acid ($\text{Ar}^2\text{-B(OH)}_2$), activated by a base, transfers its organic group (Ar^2) to the palladium center, displacing the halide. The base (e.g., carbonate, phosphate) is crucial; it forms a more nucleophilic boronate species $[\text{Ar}^2\text{-B(OH)}_3]^-$, which facilitates the transfer.
- Reductive Elimination: The two organic groups (Ar^1 and Ar^2) on the Pd(II) center couple and are eliminated, forming the new biaryl product ($\text{Ar}^1\text{-Ar}^2$) and regenerating the Pd(0) catalyst.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling


This section provides a self-validating, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction.

Objective: Synthesis of 4-(4'-Chlorobenzyloxy)-1,1'-biphenyl by coupling **4-(4'-Chlorobenzyloxy)phenylboronic acid** with 4-bromoanisole.

Materials:

- **4-(4'-Chlorobenzyloxy)phenylboronic acid** (1.1 equiv)
- 4-Bromoanisole (1.0 equiv)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$) (0.02 equiv)
- Cesium Carbonate (Cs_2CO_3) (2.5 equiv)
- Anhydrous 1,4-Dioxane
- Deionized Water

Experimental Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

- **Vessel Preparation:** To a flame-dried pressure flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 equiv), **4-(4'-Chlorobenzyl)oxyphenylboronic acid** (1.1 equiv), and cesium carbonate (2.5 equiv).
- **Inert Atmosphere:** Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove oxygen.
- **Solvent Addition:** Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water (a typical ratio is 4:1 or 5:1 v/v) via syringe.
- **Degassing:** Sparge the resulting slurry with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed. **Causality:** Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. This step is critical for reproducibility and high yield.
- **Catalyst Addition:** Under positive inert gas pressure, quickly add the Pd(dppf)Cl₂ catalyst (0.02 equiv).
- **Reaction:** Tightly seal the pressure flask and place it in a preheated oil bath at 80-100 °C. Allow the reaction to stir vigorously overnight. Monitor progress by TLC or LC-MS.
- **Workup:** After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Transfer to a separatory funnel and wash sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude residue can then be purified by flash column chromatography on silica gel to yield the pure product.

Applications in Research and Development

The utility of **4-(4'-Chlorobenzyl)oxyphenylboronic acid** extends across various scientific domains, primarily driven by its role as a precursor to complex biaryl structures.

- **Drug Discovery:** Aryl ethers and biaryl scaffolds are privileged structures in medicinal chemistry. This building block allows for the facile synthesis of compounds for screening as enzyme inhibitors, receptor antagonists, or other therapeutic agents. Boronic acids

themselves are a focus of drug design, with drugs like Bortezomib (a proteasome inhibitor) validating their potential.^[1] The chlorobenzyl group can interact with specific pockets in protein active sites or serve as a handle for further diversification.

- Materials Science: Biaryl units are fundamental to the development of organic light-emitting diodes (OLEDs), conductive polymers, and liquid crystals. The defined geometry and electronic properties imparted by this building block can be used to tune the characteristics of advanced materials.
- Agrochemicals: The synthesis of novel herbicides and pesticides often relies on cross-coupling chemistry to create complex and potent active ingredients.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While toxicological properties for this specific compound are not fully investigated, data from closely related analogs like 4-chlorophenylboronic acid should inform handling procedures.^[11]

- Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory tract irritation.^{[12][13]} Harmful if swallowed.^[12]
- Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.^{[12][14]} When handling the powder, use a respirator or work in a well-ventilated fume hood to avoid inhalation.^{[11][14]}
- Handling: Avoid generating dust.^[14] Keep the container tightly closed when not in use. Wash hands thoroughly after handling.^{[11][12]}
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.^{[11][14]} The container should be tightly sealed to prevent moisture absorption and degradation.

Conclusion

4-(4'-Chlorobenzyloxy)phenylboronic acid is a high-value, versatile building block for chemical synthesis. Its robust reactivity in Suzuki-Miyaura cross-coupling, combined with the useful chlorobenzyl ether functionality, makes it a strategic choice for constructing complex

molecules in drug discovery and materials science. A thorough understanding of its properties, the mechanistic nuances of its reactions, and adherence to proper handling and purification protocols are essential for leveraging its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. PubChemLite - 4-(4'-chlorobenzyloxy)phenylboronic acid (C13H12BClO3) [pubchemlite.lcsb.uni.lu]
- 7. d-nb.info [d-nb.info]
- 8. 4-氯苯基硼酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pipharm.com [pipharm.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- To cite this document: BenchChem. [4-(4'-Chlorobenzyloxy)phenylboronic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591612#4-4-chlorobenzyloxy-phenylboronic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com